molecular formula C9H9ClN6 B11772271 N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 30360-11-3

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11772271
CAS No.: 30360-11-3
M. Wt: 236.66 g/mol
InChI Key: ZRTRDQDZFKLEMD-UHFFFAOYSA-N
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Description

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2-chlorophenyl group and three amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of multiple amino groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

30360-11-3

Molecular Formula

C9H9ClN6

Molecular Weight

236.66 g/mol

IUPAC Name

2-N-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H9ClN6/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16)

InChI Key

ZRTRDQDZFKLEMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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